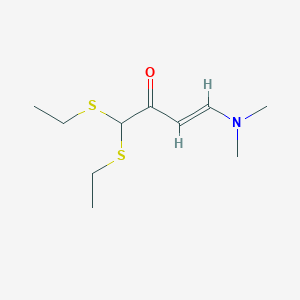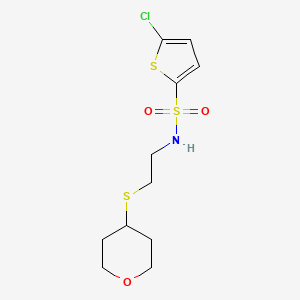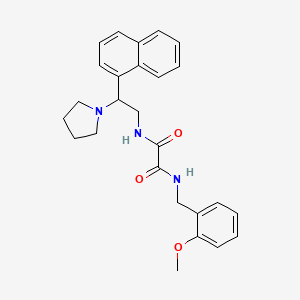![molecular formula C13H19FN2O B2363789 3-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]aniline CAS No. 1000053-56-4](/img/structure/B2363789.png)
3-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]aniline is a chemical compound with the molecular formula C12H17FN2 . It has a molecular weight of 208.28 . The IUPAC name for this compound is 3-fluoro-4-(1-methylpiperidin-4-yl)aniline .
Molecular Structure Analysis
The InChI code for 3-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]aniline is 1S/C12H17FN2/c1-15-6-4-9(5-7-15)11-3-2-10(14)8-12(11)13/h2-3,8-9H,4-7,14H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]aniline include a molecular weight of 208.28 .科学的研究の応用
Synthesis and Chemical Properties :
- Ursula Mävers and M. Schlosser (1996) discussed the preparation of N-(Fluoro-3-methoxyacryloyl)anilines and their cyclization reactions to give 3-fluoro-2-quinolones. This research contributes to the understanding of the chemical behavior and potential applications of fluoro-aniline derivatives in synthetic chemistry (Mävers & Schlosser, 1996).
Antimicrobial Activities :
- Meltem Yolal et al. (2012) synthesized eperezolid-like molecules starting from a compound structurally related to 3-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]aniline, evaluating their antimicrobial activities. This showcases the potential use of fluoro-aniline derivatives in developing new antimicrobial agents (Yolal et al., 2012).
Kinase Inhibition Studies :
- Julio Caballero et al. (2011) conducted docking and quantitative structure–activity relationship studies on fluoro-aniline derivatives as c-Met kinase inhibitors, revealing insights into their potential as therapeutic agents in oncology (Caballero et al., 2011).
Fluorescence Quenching and Sensing Applications :
- Research by H. S. Geethanjali et al. (2015) explored the fluorescence quenching of boronic acid derivatives by aniline in alcohols, providing a foundation for the development of fluorescence-based sensors and probes (Geethanjali et al., 2015).
特性
IUPAC Name |
3-fluoro-4-[(1-methylpiperidin-4-yl)methoxy]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c1-16-6-4-10(5-7-16)9-17-13-3-2-11(15)8-12(13)14/h2-3,8,10H,4-7,9,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUDBNUMHWTNPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=C(C=C(C=C2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2363709.png)

![6-(propan-2-yl)-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2363712.png)

![Ethyl 2-(4-bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}phenoxy)acetate](/img/structure/B2363716.png)
![4-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2363717.png)

![{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}cyclohexylmethylamine](/img/structure/B2363723.png)



![N-([2,2'-bifuran]-5-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2363728.png)
![N-(4-acetylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2363729.png)